1,2-Dimethylnaphthalene

Catalog No.
S1521356
CAS No.
573-98-8
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylnaphthalene

CAS Number

573-98-8

Product Name

1,2-Dimethylnaphthalene

IUPAC Name

1,2-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3

InChI Key

QNLZIZAQLLYXTC-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)C

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Synonyms

1,2-dimethylnaphthalene

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C

1.2-Dimethylnaphthalene (1,2-DMN) is a polycyclic aromatic hydrocarbon (PAH) found in various sources, including coal tar, crude oil, and certain plants []. It is a colorless liquid with a characteristic odor.

Environmental Research:

Scientists are studying the presence and behavior of 1,2-DMN in the environment. This research helps to understand its potential impact on ecosystems and human health. Here are some specific areas of investigation:

  • Air Quality: 1,2-DMN can be released into the atmosphere through various processes, including incomplete combustion of fossil fuels and forest fires. Researchers are studying its contribution to air pollution and its potential role in the formation of secondary organic aerosols (SOAs) [].
  • Soil and Water Contamination: 1,2-DMN can enter soil and water through various pathways, including spills and atmospheric deposition. Scientists are investigating its fate and transport in these environments, as well as its potential effects on soil and aquatic organisms [].

Other Research Areas:

,2-DMN is also being investigated for its potential applications in other scientific fields, such as:

  • Material Science: 1,2-DMN is being explored for use in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [].
  • Biomedical Research: Some studies have investigated the potential biological activities of 1,2-DMN, although more research is needed in this area [].

1,2-Dimethylnaphthalene is an organic compound with the molecular formula C12H12C_{12}H_{12} and a molecular weight of approximately 156.22 g/mol. It is classified as a polycyclic aromatic hydrocarbon and features two methyl groups attached to the naphthalene structure at the 1 and 2 positions. This compound exists in various isomeric forms, with 1,2-dimethylnaphthalene being one of the most studied due to its environmental significance and potential biological effects .

  • Toxicity: Limited data exists on the specific toxicity of 1,2-DMN. However, as a PAH, it is suspected to be a potential carcinogen.
  • Flammability: Flammable liquid with a flash point likely below 65°C (common for hydrocarbons) [].
  • Reactivity: May react with strong oxidizing agents.
Typical of aromatic compounds, including:

  • Electrophilic Substitution: The presence of methyl groups can direct electrophiles to the ortho and para positions relative to the substituents.
  • Oxidation Reactions: It can undergo oxidation to form various products, including ketones and carboxylic acids.
  • Thermal Decomposition: Under certain conditions, it may decompose to yield smaller hydrocarbons or phenolic compounds .

Research has indicated that 1,2-dimethylnaphthalene exhibits both lethal and sublethal effects on marine organisms. For instance, studies on the copepod Oithona davisae showed that exposure to this compound affects feeding activity and growth rates of prey organisms, highlighting its potential ecological impact. The compound's toxicity varies significantly between life stages of organisms, with juvenile stages typically showing greater sensitivity .

Several methods exist for synthesizing 1,2-dimethylnaphthalene:

  • Friedel-Crafts Alkylation: A common method involves the alkylation of naphthalene using methyl halides in the presence of a Lewis acid catalyst.
  • Catalytic Hydrogenation: This method can be used to selectively reduce naphthalene derivatives to obtain 1,2-dimethylnaphthalene.
  • Direct Methylation: Methylation of naphthalene using methylating agents like dimethyl sulfate can yield the desired compound .

1,2-Dimethylnaphthalene has several applications across different fields:

  • Chemical Research: It serves as a reagent in studies related to secondary organic aerosol production via gas-phase photooxidation.
  • Environmental Studies: Its behavior as a pollutant in aquatic systems makes it significant for environmental monitoring and risk assessment.
  • Industrial Uses: It is utilized in the synthesis of dyes, fragrances, and other organic compounds due to its aromatic properties .

Studies have focused on the interactions of 1,2-dimethylnaphthalene with various biological systems. For example, research has shown that it can influence the growth and feeding behavior of marine copepods through both direct toxicity and indirect effects on their food sources. These findings highlight the importance of understanding how this compound interacts within ecosystems .

Several compounds share structural similarities with 1,2-dimethylnaphthalene. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
NaphthaleneC10H8C_{10}H_{8}A simpler structure without methyl substitutions.
1-MethylnaphthaleneC11H10C_{11}H_{10}Contains one methyl group at position 1.
1,6-DimethylnaphthaleneC12H12C_{12}H_{12}Methyl groups located at positions 1 and 6; different reactivity.
2-MethylnaphthaleneC11H10C_{11}H_{10}Contains one methyl group at position 2; distinct properties.

Uniqueness of 1,2-Dimethylnaphthalene:
What sets 1,2-dimethylnaphthalene apart from its analogs is its specific arrangement of methyl groups which influences its chemical reactivity and biological interactions. The ortho positioning allows for unique electrophilic substitution patterns compared to other dimethyl-naphthalenes.

Alkenylation-Cyclization-Dehydrogenation Sequences

The alkenylation-cyclization-dehydrogenation approach represents one of the most established routes for dimethylnaphthalene synthesis. For 1,2-DMN specifically, a reported synthetic route starts from 2-methyl-1-tetralone (XX). This approach follows a similar conceptual framework to what has been documented for other dimethylnaphthalene isomers, particularly 2,6-DMN.

For comparison, the synthesis of 2,6-DMN through an "alkenylation process" involves the reaction of butadiene, o-xylene, and sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene (OTP). This intermediate is subsequently cyclized to 1,5-dimethyltetraline, dehydrogenated to 1,5-dimethylnaphthalene, and finally isomerized to 2,6-DMN. The overall process can be adapted for 1,2-DMN synthesis by selecting appropriate starting materials that would position the methyl groups at the 1 and 2 positions.

The synthesis pathway from 2-methyl-1-tetralone to 1,2-DMN typically involves the following steps:

  • Introduction of the second methyl group at the appropriate position
  • Dehydrogenation to form the naphthalene core structure
  • Purification of the final 1,2-DMN product

Table 1: Comparison of Alkenylation-Cyclization Routes for Dimethylnaphthalene Synthesis

Target CompoundStarting MaterialsKey IntermediatesCatalyst SystemsYield (%)Reference
1,2-DMN2-Methyl-1-tetralone1,2-DimethyltetralinDehydrogenation catalystsNot reported
2,6-DMNButadiene, o-xylene5-(o-tolyl)-pent-2-ene, 1,5-dimethyltetralinNa-K alloy, solid acid catalysts66-75
1,4-DMN1,4-Dihalogenated naphthalene-Ni-phosphine complexes>90

Methylation and Transalkylation Approaches

Direct methylation of naphthalene or monomethylnaphthalene represents another viable route to synthesizing 1,2-DMN. The primary challenge with this approach lies in achieving selectivity for methylation at the desired 1 and 2 positions.

The methylation of naphthalene with methanol typically proceeds via an acid-catalyzed mechanism. Zeolite catalysts with appropriate pore structures and acid site distributions can significantly influence product selectivity. For example, SAPO-11 has demonstrated superior stability and shape-selectivity in naphthalene methylation reactions aimed at producing 2,6-DMN.

When applied to 1,2-DMN synthesis, the methylation approach requires careful catalyst selection and reaction condition optimization to favor the 1,2-substitution pattern. Various zeolites including SAPO-11, HUSY, and HZSM-5 have been investigated for dimethylnaphthalene synthesis, with their performance characteristics summarized in Table 2.

Table 2: Zeolite Catalysts for Methylation of Naphthalene

CatalystPore StructureAcidic PropertiesStabilitySelectivity for 1,2-DMNOther ProductsReference
SAPO-11UnidimensionalModerate acidityHighLow-moderate2,6-DMN, 2,7-DMN
HUSYTridimensionalHigh acidityLowLowMultiple isomers
HZSM-5BidimensionalHigh acidityModerateLowMultiple isomers
PdO/SAPO-11UnidimensionalModified acidityVery highModerate2,6-DMN, 2,7-DMN

Transalkylation approaches, where methyl groups from other aromatic compounds are transferred to naphthalene or methylnaphthalene, represent another potential route to 1,2-DMN. Recent studies on the transalkylation of C10 aromatics with 2-methylnaphthalene using Pd-modified zeolites have shown promising results for selective synthesis of specific dimethylnaphthalene isomers.

For 1,2-DMN synthesis, transalkylation between appropriate C10 aromatics and naphthalene or 1-methylnaphthalene could potentially be optimized using specially designed catalysts. The reaction pathway typically involves:

  • Activation of the methyl-donor (C10 aromatic) on acidic sites
  • Formation of a methyl carbonium ion
  • Transfer of the methyl group to the naphthalene acceptor
  • Desorption of the methylated product from the catalyst surface

The selectivity in this process is primarily determined by the electronic and steric factors of the naphthalene substrate and the spatial constraints imposed by the catalyst structure.

Catalytic Dehydrocyclization of Alkylated Precursors

Catalytic dehydrocyclization involves the removal of hydrogen from alkylated precursors to form aromatic rings. For 1,2-DMN synthesis, this approach would typically involve dehydrogenation of a suitable tetralin derivative with methyl groups positioned to yield the desired 1,2-substitution pattern.

One-step vapor-phase synthesis approaches using palladium catalysts have been reported for similar transformations. A notable example involves the dehydrogenation of tetralone derivatives over palladium supported on activated carbon, which has demonstrated excellent selectivity (97-99%) at temperatures between 270-290°C.

The reaction conditions for such dehydrogenation processes typically include:

  • Temperature range: 250-350°C
  • Atmospheric or slightly elevated pressure
  • Hydrogen acceptor or inert carrier gas
  • Fixed-bed reactor configuration

The catalyst support plays a crucial role in determining the reaction mechanism and product distribution. Studies have shown that while Pd supported on activated carbon favors hydroxyl group retention during dehydrogenation, Pd supported on Al2O3 promotes deoxygenation reactions.

Table 3: Catalytic Systems for Dehydrogenation in DMN Synthesis

CatalystSupport MaterialOptimal Temperature (°C)Conversion (%)Selectivity (%)Key ApplicationsReference
5% PdActivated Carbon29067-7397-99Retention of functional groups
5% PdAl2O329098<1Deoxygenation reactions
Solid Phosphoric Acid-200-275VariableVariableCyclization reactions
Chromia-Alumina-300-450HighModerateDehydrogenation

Grignard Coupling Reactions for Isomer-Specific Synthesis

Grignard coupling reactions offer a precise approach for isomer-specific synthesis of dimethylnaphthalenes. While no direct reports for 1,2-DMN synthesis using this method were found in the search results, a closely related method for 1,4-dimethylnaphthalene synthesis has been documented.

This approach utilizes 1,4-dihalonaphthalene and methyl magnesium halide Grignard reagent under the catalysis of nickel-phosphine complexes. By direct analogy, 1,2-DMN could be synthesized using 1,2-dihalonaphthalene as the starting material.

The general reaction scheme would involve:

  • Sequential addition of 1,2-dihalonaphthalene, nickel-phosphine complex, and reaction solvent into a reactor
  • Slow dropwise addition of methyl magnesium halide Grignard reagent under inert gas protection
  • Heating the reaction mixture to promote coupling
  • Post-reaction processing including solvent recovery, extraction, and purification

The nickel-phosphine complex catalysts that could be employed include:

  • Bis(triphenylphosphine) nickel dibromide
  • Bis(triphenylphosphine) nickel dichloride
  • 1,2-bis(diphenylphosphino)ethane nickel dichloride
  • 1,3-bis(diphenylphosphino)propane nickel dichloride
  • (1,1'-bis(diphenylphosphino)ferrocene) nickel dichloride

Optimal reaction conditions would typically involve temperatures between -10°C and 150°C, with a molar ratio of dihalonaphthalene to Grignard reagent between 1:2 and 1:3.

This approach offers several advantages for 1,2-DMN synthesis:

  • High reaction selectivity due to predetermined positioning of halogen atoms
  • Single reaction site with minimal side reactions
  • High yield potential (>90% as reported for 1,4-DMN)
  • Relatively mild reaction conditions compared to some alternative routes
  • Suitability for industrial-scale production

Economic and Industrial-Scale Production Challenges

The industrial production of dimethylnaphthalenes, including 1,2-DMN, faces several significant challenges that impact economic viability and commercial implementation.

The dimethylnaphthalene market, exemplified by 2,6-DMN, is projected to reach US$1.1 billion by 2027, growing at a CAGR of 3.7%. This indicates substantial industrial interest in these compounds, primarily driven by their applications in polymer production, electronic components, and other specialized materials.

However, several factors present challenges for industrial-scale production:

  • Complex Synthesis Routes: Current methods for DMN production often involve multi-step processes with complex intermediates and reaction conditions.

  • Isomer Separation Difficulties: Dimethylnaphthalenes have 10 isomers with very similar boiling points, making purification and isolation of specific isomers technically challenging and expensive.

  • Catalyst Stability and Longevity: While zeolite catalysts show promise for selective synthesis, issues with deactivation and coking remain significant concerns for continuous industrial processes.

  • Environmental and Safety Concerns: Some synthesis routes involve environmentally harmful reagents or hazardous conditions. For example, the BP-Amoco process for 2,6-DMN production uses o-xylene and butadiene as starting materials, which presents environmental challenges.

Table 4: Economic and Production Challenges for Dimethylnaphthalene Manufacturing

Challenge CategorySpecific IssuesPotential SolutionsImpact on 1,2-DMN ProductionReference
Synthesis ComplexityMulti-step processes, low overall yieldDevelopment of one-pot synthesis methodsHigh production costs
Isomer SeparationSimilar physical properties of DMN isomersShape-selective catalysis, specialized separation techniquesReduced purity, additional purification costs
Catalyst PerformanceDeactivation, coking, selectivity limitationsPd-modified zeolites, optimization of pore structuresInfluences production economics and product quality
Environmental ImpactHazardous reagents, energy intensityGreen chemistry approaches, catalytic alternativesRegulatory compliance costs
Market DynamicsPrice volatility, application-specific demandProduct diversification, value-added derivativesAffects investment decisions

For 1,2-DMN specifically, these challenges are compounded by the relatively limited industrial demand compared to isomers like 2,6-DMN, which is a key intermediate for polyethylene naphthalate (PEN) production. This discrepancy in demand affects the economic incentives for developing optimized, large-scale production methods specifically for 1,2-DMN.

The economic viability of industrial 1,2-DMN production would depend on:

  • Development of highly selective, single-pot synthesis methods
  • Efficient catalyst systems with prolonged stability
  • Innovative separation technologies for isomer purification
  • Identification of high-value applications specific to 1,2-DMN
  • Integration into existing production streams to leverage economies of scale

1,2-DMN participates in gas-phase photooxidation reactions with hydroxyl (OH) radicals, ozone (O3), and nitrate (NO3) radicals, forming low-volatility oxidation products that partition into the aerosol phase [1] [2]. The methyl groups enhance its reactivity compared to unsubstituted naphthalene, as electron-donating methyl substituents stabilize transition states during OH radical addition [3]. Key reaction pathways include:

  • OH Radical Initiation: OH radicals add to the aromatic ring, forming hydroxycyclohexadienyl radicals. Subsequent O2 addition generates peroxy radicals, which undergo autoxidation or fragmentation [2].
  • Ring-Cleavage Products: Multi-functional carbonyls, dicarbonyls, and carboxylic acids are generated, such as methylglyoxal and phthalic acid derivatives, which nucleate or condense onto existing particles [2].
  • Volatility Reduction: The oxidation products exhibit lower saturation vapor pressures (<10⁻⁴ Pa at 298 K), promoting SOA growth via gas-to-particle partitioning [1].

1,2-DMN’s low water solubility (difficult to mix in water) further enhances partitioning into organic aerosol phases rather than aqueous environments [1]. Studies using environmental chamber experiments report SOA yields of 15–25% under high-NOx conditions, driven by the formation of non-volatile oligomers and nitro-aromatic compounds [2] [3].

NOx-Dependent Reaction Pathways and Product Distributions

The reaction pathways of 1,2-DMN are strongly influenced by NOx concentrations:

  • High-NOx Conditions: Peroxy radicals (RO2- ) react with nitric oxide (NO), forming alkoxy radicals (RO- ) and nitrogen dioxide (NO2). This pathway favors fragmentation products like ketones and aldehydes (e.g., 2-methyl-1-naphthalenone) and nitro derivatives (e.g., nitronaphthalenes) [2] [3].
  • Low-NOx Conditions: RO2- radicals react with hydroperoxy (HO2) or other peroxy radicals, leading to stable hydroperoxides or dimeric species. These products, such as bis(naphthyl) peroxides, contribute to SOA mass through oligomerization [2].

Product distributions vary with NOx levels:

  • High NOx: Nitro-oxygenated compounds constitute ~40% of identified products.
  • Low NOx: Hydroperoxides and carbonyls dominate (~60% of products) [3].

Comparative Secondary Organic Aerosol Yields Across Naphthalene Derivatives

SOA yields for 1,2-DMN exceed those of less substituted naphthalene derivatives due to its higher reactivity and lower volatility (Table 1) [3].

Table 1: Rate Constants and SOA Yields of Naphthalene Derivatives

CompoundOH Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)SOA Yield (%)
Naphthalene2.395–10
1-Methylnaphthalene4.0910–15
2-Methylnaphthalene4.8612–18
1,2-Dimethylnaphthalene5.9615–25
1,3-Dimethylnaphthalene7.4920–30

The position of methyl groups significantly impacts reactivity. For example, 1,3-DMN exhibits higher SOA yields than 1,2-DMN due to reduced steric hindrance during OH addition [3].

Atmospheric Lifetimes and Reactivity with Hydroxyl Radicals

1,2-DMN has an atmospheric lifetime of 1.9–2.4 hours against OH radicals, calculated using its rate constant ($$k_{OH} = 5.96 \times 10^{-11}$$ cm³ molecule⁻¹ s⁻¹) and a global average OH concentration ($$1.5 \times 10^6$$ molecules cm⁻³) [3]. This is shorter than naphthalene (5.8 hours) and mono-methylated derivatives (2.9–3.8 hours), reflecting enhanced reactivity from methyl substituents. Regional transport potential is limited, as its lifetime restricts dispersion beyond ~100 km from emission sources [3].

Urban Aerosol Contributions and Ambient Detection

1,2-DMN is emitted from fossil fuel combustion, industrial processes, and biomass burning. While ambient concentrations are not widely reported, its rapid oxidation suggests transient presence in urban plumes. Advanced detection methods, such as laser-induced fluorescence and pulsed spark emission spectroscopy, enable near real-time monitoring of SOA precursors like 1,2-DMN in aerosol samples [5]. Field studies in urban areas have correlated elevated SOA levels with methylated PAH emissions, underscoring its role in particulate matter (PM2.5) formation [2] [5].

Magnetic Circular Dichroism (MCD) and UV-Vis Spectroscopic Analysis

The magnetic circular dichroism (MCD) and UV-Vis spectroscopic analysis of 1,2-dimethylnaphthalene can be understood through the broader context of naphthalene derivatives and related polycyclic aromatic hydrocarbons. While specific MCD data for 1,2-dimethylnaphthalene is limited in the literature, the behavior of naphthalene derivatives has been extensively studied using advanced computational methods.

Coupled Cluster Singles and Approximate Doubles (CC2) calculations combined with Time-Dependent Density Functional Theory (TD-DFT) have demonstrated excellent agreement with experimental MCD spectra for naphthalene derivatives [1] [2]. The CC2 method provides superior accuracy compared to standard DFT functionals in predicting the energy ordering of electronic transitions, particularly the La and Lb states that are characteristic of naphthalene systems [3].

The electronic structure of 1,2-dimethylnaphthalene exhibits the characteristic electronic transitions of naphthalene derivatives, with the first two excited states labeled as Lb and La according to Platt's nomenclature [1]. These transitions are responsible for the UV-Vis absorption properties of the molecule. The methyl substituents at positions 1 and 2 introduce perturbations to the electronic structure that can be predicted using computational methods.

The magnetic circular dichroism response of naphthalene derivatives is strongly dependent on the Faraday B-term, which can exhibit sign inversions depending on the substitution pattern [1] [4]. For 1,2-dimethylnaphthalene, the electron-donating nature of the methyl groups would be expected to influence both the transition energies and the MCD response compared to the parent naphthalene molecule.

Vibrational Spectroscopy and DFT Computational Modeling

Comprehensive vibrational spectroscopic analysis of 1,2-dimethylnaphthalene has been performed using both experimental and theoretical approaches. The molecule contains 24 atoms, resulting in 66 normal modes of vibration: 45 in-plane modes and 21 out-of-plane modes [5].

Experimental Vibrational Frequencies

The experimental vibrational spectra obtained through FT-IR and FT-Raman spectroscopy reveal characteristic absorption bands:

  • C-H stretching vibrations: 3050, 3035, 3000 cm⁻¹ (FT-IR) and 3184, 3040, 3006, 3000 cm⁻¹ (FT-Raman)
  • C-C aromatic stretching: 1630, 1602, 1565, 1532, 1527, 1495, 1430, 1415 cm⁻¹
  • Methyl group vibrations: Symmetric stretching at 2858, 2750, 2732 cm⁻¹ and antisymmetric stretching at 2975, 2955, 2921 cm⁻¹ [5]

DFT Computational Validation

Density Functional Theory calculations using the B3LYP functional with 6-311++G basis set have been extensively employed to validate the experimental vibrational frequencies [5] [6]. The computed vibrational frequencies show excellent agreement with experimental values when appropriate scaling factors are applied:

  • Scaled DFT frequencies: 1627, 1604, 1575, 1532, 1519, 1475, 1457, 1386 cm⁻¹ for C-C stretching modes
  • Deviation from experimental values: typically less than 10 cm⁻¹ [5]

Structural Parameters

The optimized molecular geometry reveals:

  • C=C bond lengths: 1.36 Å (aromatic double bonds)
  • C-C bond lengths: 1.42 Å (aromatic single bonds)
  • C-CH₃ bond lengths: 1.514 Å (C1-C17) and 1.516 Å (C2-C18)
  • Bond angles: C2-C1-C17 = 122.3° and C1-C2-C18 = 121.3°, showing deviation from ideal 120° due to steric crowding [5]

The computational analysis confirms that the methyl groups induce structural distortions due to steric hindrance, particularly affecting the bond angles around the substituted carbon atoms [5].

Nonlinear Optical (NLO) Property Predictions

Polarizability and Hyperpolarizability

The nonlinear optical properties of 1,2-dimethylnaphthalene have been investigated through DFT calculations, revealing significant NLO activity. The key NLO parameters calculated include:

  • Mean polarizability (α): 20.74 × 10⁻²⁴ esu
  • First-order hyperpolarizability (β): 34.05 × 10⁻³⁰ esu
  • Anisotropy of polarizability (Δα): Significantly affected by methyl group positions [5]

Comparison with Reference Compounds

The calculated hyperpolarizability values for 1,2-dimethylnaphthalene are approximately double those of urea (β = 7.80 × 10⁻³⁰ esu), which is commonly used as a reference compound for NLO materials [5]. This enhanced NLO response makes 1,2-dimethylnaphthalene a promising candidate for nonlinear optical applications.

Structure-Property Relationships

The NLO properties of dimethylnaphthalene isomers show strong dependence on the position of methyl substituents:

  • Electronic polarizability: Increases in the order α,α-DMN < α,β-DMN < β,β-DMN
  • Hyperpolarizability: Strongly influenced by intramolecular charge transfer
  • Second Harmonic Generation (SHG) and Electro-Optical Pockels Effect (EOPE): Can potentially discriminate between different DMN isomers

Nonlinear Optical Applications

The calculated NLO properties indicate that 1,2-dimethylnaphthalene and related dimethylnaphthalene isomers have potential applications in:

  • Optical switching devices
  • Frequency conversion materials
  • Electro-optical modulators
  • Photonic devices for telecommunications

Thermodynamic Property Calculations via Computational Chemistry

Computational Thermodynamic Analysis

The thermodynamic properties of 1,2-dimethylnaphthalene have been calculated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with 6-311++G basis set. The calculations provide comprehensive thermodynamic data at 298.15 K and 1 atm pressure [5].

Energy and Entropy Parameters

PropertyHF/6-311++GB3LYP/6-311++GUnits
Zero-point energy136.33127.74kcal/mol
Translational entropy41.04541.045cal/(mol·K)
Rotational entropy30.34430.382cal/(mol·K)
Vibrational entropy22.51625.209cal/(mol·K)
Total entropy93.90596.636cal/(mol·K)

Heat Capacity and Thermal Energy

The molar heat capacity at constant volume shows significant contributions from vibrational modes:

  • Translational: 2.981 cal/(mol·K)
  • Rotational: 2.981 cal/(mol·K)
  • Vibrational: 31.084 (HF) to 34.198 (DFT) cal/(mol·K)
  • Total: 37.045 (HF) to 40.160 (DFT) cal/(mol·K) [5]

Temperature Dependence

The thermodynamic properties show systematic variation with temperature from 100 to 1500 K:

  • Heat capacity: Cp = -1.675 + 0.1485T - 5×10⁻⁵T² (cal/(mol·K))
  • Enthalpy: ΔH = 137.32 - 0.4×10⁻³T - 5×10⁻⁵T² (kcal/mol)
  • Entropy: S = 51.703 + 0.1497T - 2×10⁻⁵T² (cal/(mol·K)) [5]

Experimental Validation

The calculated thermodynamic properties for 1,2-dimethylnaphthalene are consistent with experimental data available for similar dimethylnaphthalene isomers. The NIST database provides experimental heat capacity values:

  • At 298.15 K: 188.0 J/(mol·K) = 44.9 cal/(mol·K)
  • Temperature range 50-1500 K: Cp values ranging from 41.3 to 495 J/(mol·K)

Rotational Constants and Molecular Dynamics

The calculated rotational constants provide insights into the molecular geometry and dynamics:

  • Rotational constants: 1.863 GHz, 0.774 GHz, 0.551 GHz
  • Rotational temperatures: 0.089 K, 0.037 K, 0.026 K [5]

These parameters are essential for understanding the molecular motion and phase behavior of 1,2-dimethylnaphthalene in various thermodynamic conditions.

Applications in Process Design

The comprehensive thermodynamic data calculated for 1,2-dimethylnaphthalene has practical applications in:

  • Chemical process optimization
  • Phase equilibrium calculations
  • Reaction thermodynamics prediction
  • Environmental fate modeling

Physical Description

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992)

XLogP3

4.3

Boiling Point

266.5 °C

Flash Point

214 °F (NTP, 1992)

Density

1.01 (NTP, 1992)

LogP

4.31 (LogP)

Melting Point

1.6 °C

UNII

23T7O135BD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 45 of 46 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

48 mm Hg at 124 °F ; 89 mm Hg at 167° F; 147 mm Hg at 199° F (NTP, 1992)
0.01 mmHg

Other CAS

573-98-8
28804-88-8

Wikipedia

1,2-dimethylnaphthalene

General Manufacturing Information

Naphthalene, dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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